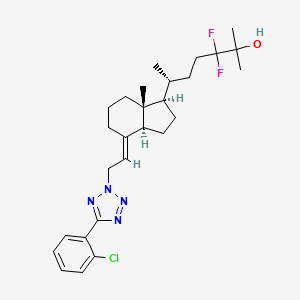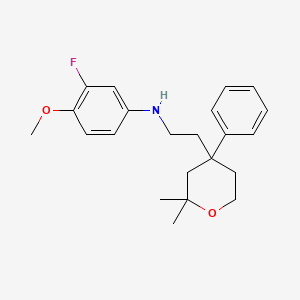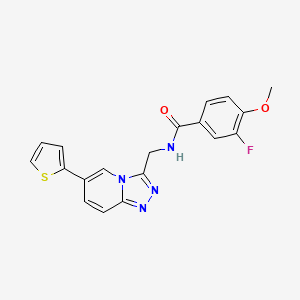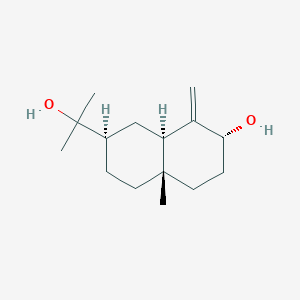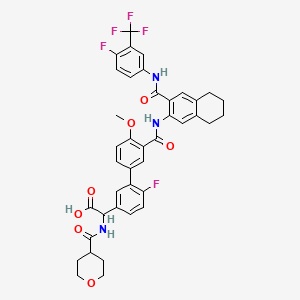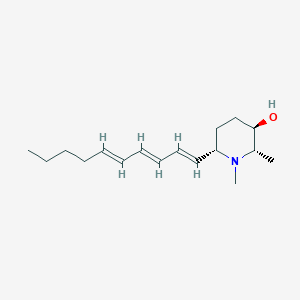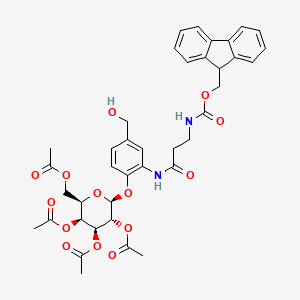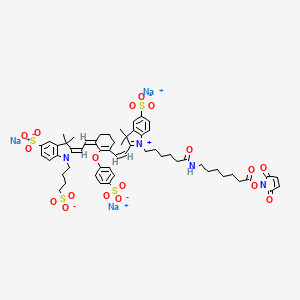
Antimalarial agent 37
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimalarial agent 37 is a compound that has shown significant potential in the treatment of malaria, a disease caused by Plasmodium parasites and transmitted through the bites of infected mosquitoes. Malaria remains a major global health concern, particularly in tropical and subtropical regions. The development of new antimalarial agents is crucial due to the increasing resistance of Plasmodium species to existing drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 37 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-ethylphenyl-3-thiosemicarbazide with benzaldehydes to form thiosemicarbazone ligands. These ligands are then complexed with transition metals such as cobalt, nickel, copper, and zinc to form the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the desired product. Advanced techniques like molecular docking and density functional theory (DFT) analysis are often employed to enhance the efficiency and efficacy of the synthesis .
化学反应分析
Types of Reactions
Antimalarial agent 37 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
These derivatives are often evaluated for their efficacy against Plasmodium species .
科学研究应用
Antimalarial agent 37 has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its chemical properties and potential as a building block for synthesizing other antimalarial agents.
Biology: Researchers investigate the biological activity of the compound against Plasmodium parasites and its potential to inhibit parasite growth.
Medicine: The compound is evaluated for its therapeutic potential in treating malaria and other parasitic infections.
作用机制
The mechanism of action of Antimalarial agent 37 involves its interaction with specific molecular targets within the Plasmodium parasite. The compound is believed to interfere with the parasite’s metabolic pathways, leading to the inhibition of parasite growth and replication. Molecular docking studies have shown that the compound binds to key enzymes and proteins, disrupting their function and ultimately killing the parasite .
相似化合物的比较
Similar Compounds
Similar compounds to Antimalarial agent 37 include other thiosemicarbazone ligands and their metal complexes, such as:
- 4-ethylphenyl-3-thiosemicarbazide
- Benzaldehyde-based thiosemicarbazones
- Transition metal complexes of thiosemicarbazones
Uniqueness
This compound is unique due to its high potency and efficacy against Plasmodium parasites. The compound’s ability to form stable complexes with transition metals enhances its antimalarial activity, making it a promising candidate for further development as an antimalarial drug .
属性
分子式 |
C32H29F6N5O2S |
|---|---|
分子量 |
661.7 g/mol |
IUPAC 名称 |
N-[3-[[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoyl]-5-(trifluoromethyl)phenyl]-5-thiophen-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C32H29F6N5O2S/c1-2-42-7-9-43(10-8-42)19-20-5-6-25(16-27(20)32(36,37)38)40-29(44)21-13-24(31(33,34)35)15-26(14-21)41-30(45)23-12-22(17-39-18-23)28-4-3-11-46-28/h3-6,11-18H,2,7-10,19H2,1H3,(H,40,44)(H,41,45) |
InChI 键 |
BTGSBHHFFZEONB-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)NC(=O)C4=CN=CC(=C4)C5=CC=CS5)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


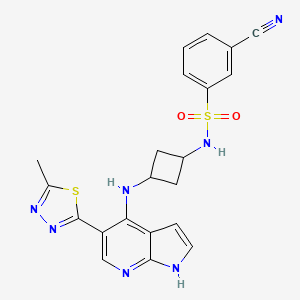

![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)

